1-Undecyne 1-Undecyne 1-undecyne is a terminal acetylenic compound that is undecane carrying a triple bond at position 1. It has a role as a metabolite. It is a terminal acetylenic compound and an alkyne.
Brand Name: Vulcanchem
CAS No.: 102681-76-5
VCID: VC13349898
InChI: InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
SMILES: CCCCCCCCCC#C
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol

1-Undecyne

CAS No.: 102681-76-5

Cat. No.: VC13349898

Molecular Formula: C11H20

Molecular Weight: 152.28 g/mol

* For research use only. Not for human or veterinary use.

1-Undecyne - 102681-76-5

Specification

CAS No. 102681-76-5
Molecular Formula C11H20
Molecular Weight 152.28 g/mol
IUPAC Name undec-1-yne
Standard InChI InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
Standard InChI Key YVSFLVNWJIEJRV-UHFFFAOYSA-N
SMILES CCCCCCCCCC#C
Canonical SMILES CCCCCCCCCC#C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Undecyne (IUPAC name: undec-1-yne) consists of an 11-carbon chain with a terminal triple bond between C1 and C2. Its linear structure, represented by the SMILES notation CCCCCCCCCC#C, confers distinct physicochemical properties. The compound’s InChIKey (YVSFLVNWJIEJRV-UHFFFAOYSA-N) uniquely identifies its stereochemical configuration .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number2243-98-3
Molecular FormulaC₁₁H₂₀
Exact Mass152.1565 g/mol
XLogP5.10
Topological Polar SA0.00 Ų

Nomenclature and Synonyms

The compound is systematically named undec-1-yne, with alternative designations including UNII-Y07U3Q24US and NSC 87633. Registry numbers span EINECS 218-825-1 and CHEBI:87545, reflecting its inclusion in multiple chemical databases .

Physical and Chemical Properties

Thermodynamic Characteristics

1-Undecyne displays a density of 0.77 g/cm³ at 25°C and a vapor pressure of 139.20 kPa at 481.54 K. Its enthalpy of vaporization (39.94 kJ/mol) and low water solubility (<1 g/L at 20°C) underscore its hydrophobic nature .

Table 2: Thermodynamic Properties

PropertyValueSource
Melting Point-25°C
Boiling Point194–196°C
Flash Point65.2°C
Refractive Index1.431

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectra reveal characteristic alkynyl proton signals at δ 1.8–2.1 ppm (¹H) and carbon signals at δ 70–85 ppm (¹³C). Infrared spectroscopy shows a sharp ν(C≡C) stretch at ~2120 cm⁻¹ .

Synthesis and Production

Laboratory-Scale Synthesis

Reactivity and Chemical Behavior

Homocoupling Reactions

Gold(I)-catalyzed homocoupling of 1-undecyne demonstrates marked chain-length dependency:

Table 3: Homocoupling Efficiency vs. Chain Length

AlkyneChain LengthYield (%)Relative Rate
1-DecyneC₁₀65–803.5×
1-UndecyneC₁₁~191.0×

Steric effects from the C11 chain destabilize the Au(I)-acetylide intermediate, reducing reaction rates compared to shorter analogs .

Electrophilic Substitutions

The chloro-derivative 1-chloro-1-undecyne undergoes nucleophilic substitution with amines (e.g., pyrrolidine) to yield N-alkylated products. Thionyl chloride (SOCl₂) efficiently introduces chlorine at the triple bond with 85–92% conversion .

Applications in Science and Industry

Organic Synthesis

1-Undecyne serves as a precursor to alkenylquinolones through Sonogashira cross-coupling. Recent work demonstrates its utility in synthesizing antitrypanosomal agents with IC₅₀ values <1 μM against Trypanosoma brucei .

Materials Science

Incorporation into poly(1-phenyl-1-undecyne)s generates soluble cross-linked polyenes with liquid crystalline behavior. These polymers exhibit:

  • Glass transition temperatures (Tg): 85–120°C

  • Photoluminescence quantum yields: 15–30%

  • Tunable emission wavelengths (450–600 nm)
    Such materials enable flexible OLED displays and sensors .

Food Chemistry

As a minor volatile in olive oil (0.2–1.8 μg/kg), 1-undecyne contributes to aroma profiles. Thermal degradation studies show stability up to 200°C, making it a marker for lipid oxidation in processed meats .

Pharmacological and Toxicological Profile

ADMET Properties

Predicted using admetSAR 2.0:

Table 4: Key Pharmacokinetic Parameters

ParameterValueProbability
Human Intestinal AbsorptionHigh98.97%
Blood-Brain Barrier PenetrationHigh100%
CYP3A4 InhibitionYes97.92%
OATP1B1 InhibitionYes92.85%

Despite favorable absorption, moderate oral bioavailability (54.29%) limits systemic exposure .

Recent Research and Developments

Polymer Innovations

Terpolymerization with styrene and methyl methacrylate yields materials with:

  • Tensile strength: 45–60 MPa

  • Dielectric constant: 2.8–3.2

  • Thermal stability: >300°C
    Applications in 5G dielectric substrates are under exploration .

Nanotechnology

Grafting onto titania-coated nanocellulose (TONC) enhances composite hydrophobicity (water contact angle: 125–140°). Such composites show promise in oil-water separation membranes with >99% efficiency .

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